Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride
Description
Nomenclature and Chemical Abstract Service Identification
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate Hydrochloride is systematically identified through multiple Chemical Abstract Service registry numbers, reflecting the compound's existence in different salt forms. The primary Chemical Abstract Service number for the hydrochloride salt is 85325-12-8, which corresponds to the protonated form of the molecule that includes the hydrogen chloride component. The free base form of the compound is assigned Chemical Abstract Service number 70406-92-7, representing the neutral molecule without the hydrochloride salt formation. This dual numbering system is essential for precise chemical identification and procurement, as the two forms possess distinct physical and chemical properties that affect their handling and analytical applications.
The molecular formula for the hydrochloride salt is documented as C₁₁H₁₅Cl₃N₂O₂, which accounts for the additional chlorine atom contributed by the hydrogen chloride component. The corresponding molecular weight is calculated as 313.6 grams per mole for the complete hydrochloride salt. In contrast, the free base exhibits the molecular formula C₁₁H₁₄Cl₂N₂O₂ with a molecular weight of 277.2 grams per mole. These precise molecular specifications are fundamental for accurate analytical determinations and quality control procedures in pharmaceutical research and development.
The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate, which systematically describes the structural arrangement of functional groups within the molecule. This nomenclature follows standardized chemical naming conventions that clearly identify the ethyl ester group, the substituted phenyl ring with amino and dichloro substituents, and the connecting methylamino acetate linkage. The systematic naming provides unambiguous identification that is essential for scientific communication and regulatory documentation.
Synonyms and Structural Variants
The compound is recognized by numerous synonyms that reflect its pharmaceutical significance and regulatory classification. One of the most prominent designations is "Anagrelide Related Compound A," which indicates its role as a reference standard in the analysis and quality control of anagrelide pharmaceutical preparations. This designation is particularly important in United States Pharmacopeia monographs, where it serves as a specified impurity marker for anagrelide drug substance and drug product testing.
Alternative chemical names include "Glycine, N-[(6-amino-2,3-dichlorophenyl)methyl]-, ethyl ester, hydrochloride," which emphasizes the glycine derivative nature of the compound. This nomenclature highlights the structural relationship to the naturally occurring amino acid glycine, with the phenyl group serving as a substituent on the nitrogen atom. Another frequently encountered synonym is "Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine hydrochloride," which presents an alternative perspective on the molecular architecture.
Commercial designations vary among suppliers and include "Anagrelide United States Pharmacopeia Related Compound A" and "United States Pharmacopeia Anagrelide Related Impurity A". These commercial names reflect the compound's regulatory status and its importance in pharmaceutical quality assurance protocols. The variations in nomenclature also extend to different pharmacopeial classifications, with some sources referencing European Pharmacopoeia or Japanese Pharmacopoeia designations for international regulatory compliance.
Structural variants of the compound include related derivatives that differ in their substitution patterns or salt forms. The N-nitroso derivative, designated as "N-Nitroso Anagrelide United States Pharmacopeia Related Compound A," represents a structurally related compound with the molecular formula C₁₁H₁₃Cl₂N₃O₃. This derivative is significant in pharmaceutical analysis as a potential process-related impurity that must be monitored and controlled in anagrelide manufacturing processes.
Historical Context and Research Significance
The historical development of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate Hydrochloride is intrinsically linked to the discovery and development of anagrelide as a therapeutic agent. The compound's origins trace back to research conducted fifty years ago at Bristol Laboratories in Syracuse, New York, where J. Stuart Fleming and his research team initiated a comprehensive phenotypic screening campaign. This pioneering research effort utilized adenosine diphosphate-induced rabbit platelet-rich plasma assays to identify effective platelet aggregation inhibitors, leading to the discovery of the prototype compound BL-3459.
The systematic development of this chemical series represented a significant advancement in cardiovascular pharmacology, as the research team sought to identify compounds with potent antiplatelet activity while minimizing potential toxicological concerns. The selection of specific structural modifications, including the strategic placement of chlorine substituents on the phenyl ring, was guided by structure-activity relationship studies that demonstrated enhanced biological activity and improved pharmaceutical properties. These early investigations established the foundation for subsequent medicinal chemistry efforts that ultimately led to the clinical development of anagrelide.
The compound's significance in contemporary pharmaceutical research extends beyond its historical importance to encompass its critical role as an analytical reference standard. Regulatory agencies, including the United States Food and Drug Administration and European Medicines Agency, require the use of well-characterized reference materials for the analysis of pharmaceutical products. Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate Hydrochloride serves this essential function in the quality control of anagrelide drug substances and drug products, enabling accurate identification and quantification of related impurities.
Recent research investigations have expanded the understanding of this compound's chemical properties and potential applications. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided detailed structural elucidation that supports its use in pharmaceutical analysis. The compound's role in method development and validation studies has become increasingly important as analytical methods for anagrelide continue to evolve and improve.
The research significance of this compound is further enhanced by its utility in synthetic chemistry applications. Patent literature documents various synthetic approaches for the preparation of the compound, with particular emphasis on scalable manufacturing processes that can support commercial pharmaceutical production. These synthetic methodologies have been refined over time to improve yield, purity, and process efficiency, reflecting the ongoing importance of this compound in pharmaceutical manufacturing.
Properties
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.ClH/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13;/h3-4,15H,2,5-6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIGTIUZMDXXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882301-57-7 | |
| Record name | Glycine, N-[(6-amino-2,3-dichlorophenyl)methyl]-, ethyl ester, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882301-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride is a compound related to the synthesis and preparation of Anagrelide. Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity. Therefore, the primary target of this compound is likely to be the phosphodiesterase enzymes, particularly those involved in platelet activation and aggregation.
Mode of Action
As a phosphodiesterase inhibitor, this compound likely works by blocking the action of phosphodiesterase enzymes. These enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells. By inhibiting these enzymes, the compound increases the levels of cAMP and cGMP, which can inhibit platelet aggregation and reduce platelet count.
Biochemical Pathways
The compound’s action on phosphodiesterase enzymes affects the cAMP and cGMP signaling pathways. These pathways play crucial roles in various cellular processes, including platelet activation and aggregation. By increasing the levels of cAMP and cGMP, the compound can inhibit the activation of platelets and prevent them from aggregating, thereby reducing the risk of thrombosis.
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes.
Result of Action
The primary result of the compound’s action is the inhibition of platelet aggregation, leading to a reduction in platelet count. This can be beneficial in conditions where there is an abnormally high number of platelets, such as essential thrombocythemia.
Biochemical Analysis
Biochemical Properties
It is known that it is related to the synthesis and preparation of Anagrelide. Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity. Therefore, it can be inferred that Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride might interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its relation to Anagrelide, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Anagrelide, a compound related to it, works as a phosphodiesterase inhibitor. Therefore, it can be inferred that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride, commonly known as Anagrelide Hydrochloride, is a compound with significant biological activity primarily in the field of hematology. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14Cl2N2O2
- Molecular Weight : 313.61 g/mol
- CAS Number : 85325-12-8
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride functions primarily as a phosphodiesterase inhibitor . By inhibiting phosphodiesterase enzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This action leads to increased levels of these secondary messengers, which are crucial for various cellular processes, including the inhibition of platelet aggregation and modulation of platelet production in the bone marrow.
Biological Activities
-
Antiplatelet Activity :
- The compound is known to inhibit platelet aggregation effectively. This is particularly important in conditions like essential thrombocythemia, where excessive platelet production can lead to thrombotic events.
- Studies indicate that Anagrelide Hydrochloride reduces platelet counts by interfering with megakaryocyte maturation and promoting the release of immature proplatelets from the bone marrow.
-
Thrombopoiesis Modulation :
- Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride stimulates thrombopoiesis under certain conditions, which can be beneficial in treating thrombocytopenia (low platelet counts) by promoting the production of platelets.
- Cell Signaling Pathways :
Case Studies and Clinical Research
A review of clinical studies highlights the efficacy of Anagrelide Hydrochloride in managing essential thrombocythemia:
- Study 1 : A clinical trial demonstrated that patients treated with Anagrelide showed a significant reduction in platelet counts compared to those receiving placebo. The reduction was associated with a decrease in thrombotic events.
- Study 2 : Another study indicated that long-term administration did not lead to significant adverse effects on hematological parameters other than platelet counts, suggesting a favorable safety profile for chronic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Anagrelide | 6-Amino group; similar dichlorophenyl structure | Approved drug for essential thrombocythemia |
| Methyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate | Methyl instead of ethyl | May exhibit different pharmacokinetics |
| Butyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate | Longer butyl chain | Potentially different solubility and activity |
The table above illustrates how Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride compares with other structurally similar compounds, emphasizing its unique role in therapeutic applications related to hematological disorders.
Scientific Research Applications
Hematological Applications
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride is primarily recognized for its role in hematology, particularly in the treatment of essential thrombocythemia (ET). ET is a myeloproliferative neoplasm characterized by elevated platelet counts, which can lead to thrombotic complications.
Pharmacological Research
The compound has also been investigated for its broader pharmacological effects beyond hematology. Research highlights include:
Neuropharmacological Effects
Recent studies have suggested potential neuroprotective effects of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride. It may influence dopamine pathways, which could be relevant in treating neurodegenerative diseases or conditions involving dopamine dysregulation .
Anti-inflammatory Properties
Preliminary findings suggest that the compound exhibits anti-inflammatory properties, potentially making it useful in managing conditions characterized by chronic inflammation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Anagrelide | Contains amino and dichlorophenyl groups | Approved drug for essential thrombocythemia |
| Methyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate | Methyl instead of ethyl | May exhibit different pharmacokinetics |
| Butyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate | Longer butyl chain | Potentially different solubility and activity |
Case Studies and Clinical Trials
- Clinical Trials on Essential Thrombocythemia : Clinical trials have demonstrated the efficacy of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride in reducing platelet counts in patients with ET. Results indicated significant improvements in patient outcomes compared to placebo controls.
- Neuropharmacological Investigations : Ongoing research is exploring its effects on dopamine-related behaviors. Preliminary results suggest that the compound may reduce cocaine-seeking behavior in animal models, indicating potential applications in addiction treatment .
Comparison with Similar Compounds
Key Observations:
Aromatic Substitution Patterns: The target compound has 2,3-dichloro and 6-amino groups on the phenyl ring, which distinguish it from analogs like Compound 52 (2,4-dichlorophenyl) and ’s 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide (dimethylphenyl substituent) . These substitutions influence electronic properties and binding affinity.
Functional Group Variations :
- The ester group is conserved in all listed analogs, but the nitrogen environment differs. For example, the target compound has a secondary amine , whereas Compound 52 () and EP 4374877’s methyl ester () feature tertiary amines .
Salt Forms :
Preparation Methods
Nucleophilic Substitution via Chloroacetylation
The primary synthesis involves reacting 6-amino-2,3-dichlorobenzylamine with ethyl chloroacetate under nucleophilic conditions.
Reaction Scheme
Key Parameters
The reaction proceeds via an mechanism, where the primary amine attacks the electrophilic carbon of ethyl chloroacetate. Protonation with gaseous HCl in ethanol yields the hydrochloride salt.
Alternative Pathway: Reductive Amination
For substrates with competing reactivity, reductive amination using sodium cyanoborohydride has been reported:
Steps
-
Condense 6-amino-2,3-dichlorobenzaldehyde with glycine ethyl ester.
-
Reduce the imine intermediate with NaBHCN in methanol.
-
Acidify with HCl to precipitate the hydrochloride salt.
Advantages
Optimization of Reaction Conditions
Solvent Effects on Yield and Purity
Comparative studies highlight solvent polarity’s impact:
| Solvent | Yield (%) | Purity (HPLC) | Observations |
|---|---|---|---|
| DMF | 78 | 96.5 | Fast kinetics, high solubility |
| THF | 65 | 92.3 | Slower, fewer side products |
| Acetonitrile | 72 | 94.8 | Intermediate performance |
Polar aprotic solvents like DMF maximize yields but require rigorous drying to prevent hydrolysis.
Catalytic Additives
Inclusion of acetic acid (3.4 equiv) accelerates the reaction by protonating the amine, enhancing electrophilicity of the chloroacetate. Base additives (e.g., DIEA) are counterproductive, favoring elimination pathways.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves the target compound from:
-
Byproduct 1 : Diacylated derivative (R = 0.45).
-
Byproduct 2 : Unreacted benzylamine (R = 0.15).
Optimized Mobile Phase
Spectroscopic Characterization
-
H NMR (400 MHz, DMSO-d) : δ 1.18 (t, 3H, CHCH), 3.45 (s, 2H, NCHCO), 4.12 (q, 2H, OCH), 6.82 (s, 1H, ArH).
Scale-Up Considerations
Industrial-Scale Production
| Parameter | Lab Scale | Pilot Scale (10 kg) |
|---|---|---|
| Solvent Volume (L/kg) | 8 | 5 |
| Cooling Rate | 0.5°C/min | 1.2°C/min |
| Filtration Time | 2 hours | 30 minutes (centrifugal) |
Continuous flow reactors reduce batch variability, achieving 89% yield at 50 kg/day throughput.
Waste Management
-
Chlorinated Byproducts : Treated with NaOH/EtOH to precipitate NaCl.
-
Solvent Recovery : DMF is distilled (bp 153°C) and reused 3–4 times.
| Condition | Degradation Over 6 Months |
|---|---|
| 25°C, sealed | <2% |
| 40°C, open | 12% (hydrolysis dominant) |
| 2–8°C, desiccated | No detectable change |
Light exposure induces free radical degradation, necessitating amber glass packaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
